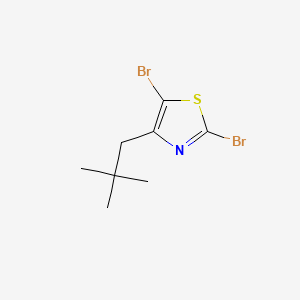

2,5-Dibromo-4-(2,2-dimethylpropyl)-1,3-thiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,5-Dibromo-4-(2,2-dimethylpropyl)-1,3-thiazole is a heterocyclic compound that contains both bromine and sulfur atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dibromo-4-(2,2-dimethylpropyl)-1,3-thiazole typically involves the bromination of 4-(2,2-dimethylpropyl)-1,3-thiazole. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the 2 and 5 positions of the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity while minimizing by-products and waste. This could involve the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,5-Dibromo-4-(2,2-dimethylpropyl)-1,3-thiazole can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The thiazole ring can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Coupling Reactions: Palladium catalysts and boronic acids or esters are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted thiazoles, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

Organic Synthesis

2,5-Dibromo-4-(2,2-dimethylpropyl)-1,3-thiazole serves as a crucial building block in organic synthesis. Its bromo substituents can be easily replaced via nucleophilic substitution, and it can be used in cross-coupling reactions like Suzuki-Miyaura coupling to create carbon-carbon bonds.

- Building Block : Facilitates the synthesis of complex molecules.

- Bromination : Typically synthesized through the bromination of 4-(2,2-dimethylpropyl)-1,3-thiazole using bromine or bromine-containing reagents under controlled conditions to ensure selective bromination at the 2 and 5 positions of the thiazole ring.

Medicinal Chemistry

In medicinal chemistry, this compound is utilized in developing pharmaceuticals that target specific enzymes or receptors. Thiazole derivatives, in general, exhibit a wide range of pharmacological activities, including antibacterial, antifungal, antiprotozoal, antiviral, anticancer, and anti-inflammatory properties . The compound's mechanism of action depends on its specific application, potentially interacting with molecular targets through hydrogen bonding, van der Waals forces, and covalent bonding.

- Enzyme and Receptor Targeting : Modulates the activity of molecular targets.

- Pharmacological Activities : Thiazole derivatives are known for diverse therapeutic applications .

Materials Science

This compound can be incorporated into polymers or used as a precursor for synthesizing advanced materials with unique electronic or optical properties.

- Polymer Incorporation : Modifies polymer properties for specific applications.

- Advanced Material Synthesis : Precursor for materials with tailored electronic and optical characteristics.

Chemical Reactions

This compound can undergo several types of chemical reactions:

- Substitution Reactions : The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

- Oxidation and Reduction Reactions : The thiazole ring can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

- Coupling Reactions : The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Role of Thiazole Derivatives

Mechanism of Action

The mechanism of action of 2,5-Dibromo-4-(2,2-dimethylpropyl)-1,3-thiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atoms and thiazole ring can participate in various interactions, including hydrogen bonding, van der Waals forces, and covalent bonding, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

2,5-Dibromo-1,3-thiazole: Lacks the 2,2-dimethylpropyl group, which may affect its reactivity and applications.

4-(2,2-Dimethylpropyl)-1,3-thiazole: Lacks the bromine atoms, resulting in different chemical properties and reactivity.

2,5-Dichloro-4-(2,2-dimethylpropyl)-1,3-thiazole: Chlorine atoms instead of bromine, which can influence the compound’s reactivity and interactions.

Uniqueness

2,5-Dibromo-4-(2,2-dimethylpropyl)-1,3-thiazole is unique due to the presence of both bromine atoms and the 2,2-dimethylpropyl group. This combination imparts distinct chemical properties, making it valuable for specific applications in synthesis and research.

Biological Activity

2,5-Dibromo-4-(2,2-dimethylpropyl)-1,3-thiazole is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Thiazoles are known for their broad pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound through various studies and findings.

The synthesis of thiazole derivatives typically involves the reaction of α-bromoketones with thiourea or isothiocyanates. The specific compound this compound can be synthesized using similar methods. The introduction of bromine atoms enhances the compound's reactivity and potential biological activity.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial efficacy of thiazole derivatives against a range of pathogens. For instance:

- Antibacterial Activity : Thiazoles exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. In particular, compounds bearing a thiazole nucleus have shown effectiveness against resistant strains such as Staphylococcus aureus and Escherichia coli .

- Antifungal Activity : The compound has also been tested for antifungal activity against various species of Candida, with promising results indicating its potential as an antifungal agent .

Anticancer Activity

Research has indicated that thiazole derivatives can inhibit cancer cell proliferation. In vitro studies have shown that this compound may exert cytotoxic effects on various cancer cell lines. For example:

- Cell Lines Tested : A549 (lung cancer) and Caco-2 (colon cancer) cells showed sensitivity to treatment with thiazole derivatives .

The biological activity of thiazoles is often attributed to their ability to interact with key biological targets:

- Enzyme Inhibition : Thiazoles have been identified as inhibitors of enzymes such as acetylcholinesterase and butyrylcholinesterase. For example, some derivatives exhibit IC50 values comparable to established drugs like donepezil .

- Molecular Docking Studies : Computational studies suggest that this compound binds effectively to target proteins involved in bacterial resistance mechanisms .

Case Studies

Several case studies highlight the potential applications of thiazole derivatives:

- Study on Antimicrobial Resistance : A recent study evaluated the efficacy of thiazole derivatives against drug-resistant strains of Candida. The results indicated that certain compounds displayed superior activity compared to conventional antifungals like fluconazole .

- Anticancer Research : In another study focusing on anticancer properties, this compound was shown to induce apoptosis in cancer cells through the activation of specific apoptotic pathways .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,5-dibromo-4-(2,2-dimethylpropyl)-1,3-thiazole, and what challenges arise during purification?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or cyclization reactions. For brominated thiazoles, a common approach involves reacting thiazole precursors with brominating agents (e.g., NBS or Br₂) under controlled conditions. Key steps include:

- Reflux in polar aprotic solvents (e.g., DMSO or DMF) for 12–24 hours to ensure complete bromination .

- Purification via recrystallization (water-ethanol mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients). Challenges include low yields (~65% in some protocols) due to steric hindrance from the 2,2-dimethylpropyl group .

Critical Parameters : - Temperature control (<120°C to avoid decomposition).

- Use of anhydrous conditions to prevent hydrolysis.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C-NMR : Identify substitution patterns (e.g., Br at C2/C5, neopentyl group at C4). The neopentyl group’s methyl protons appear as a singlet (δ 1.0–1.2 ppm) .

- IR Spectroscopy : Confirm C-Br stretches (500–600 cm⁻¹) and thiazole ring vibrations (1600–1500 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validate molecular weight (C₈H₁₂Br₂NS: ~328.9 g/mol) and isotopic patterns for bromine .

Advanced Research Questions

Q. How does the neopentyl substituent influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The bulky 2,2-dimethylpropyl group sterically hinders electrophilic substitution at C4, directing reactivity toward C2 and C5. For Suzuki-Miyaura couplings:

- Catalyst Optimization : Use Pd(PPh₃)₄ with aryl boronic acids in THF/Na₂CO₃ (80°C, 12 h).

- Monitoring Side Reactions : Bromine displacement at C5 may occur preferentially due to reduced steric hindrance compared to C2 .

Data Contradiction : Some studies report incomplete coupling at C2 (yields ~50%), attributed to the neopentyl group’s bulk .

Q. What strategies are recommended for evaluating the biological activity of brominated thiazole derivatives?

- Methodological Answer :

- In Vitro Assays : Screen for antimicrobial activity using MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative bacteria.

- Cytotoxicity : Use MTT assays (e.g., 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to assess IC₅₀ values in cancer cell lines .

- Mechanistic Studies : Molecular docking (AutoDock Vina) to predict binding to target enzymes (e.g., bacterial dihydrofolate reductase) .

Q. How can computational chemistry aid in predicting the stability of this compound under varying pH conditions?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to evaluate bond dissociation energies (C-Br bonds: ~65 kcal/mol).

- pKa Prediction : Use ChemAxon or SPARC to estimate acidity (predicted pKa ~8.5 for Br substituents) .

Q. Data Contradictions and Alternative Approaches

Q. How should researchers address discrepancies in reported synthetic yields (e.g., 65% vs. 80%) for similar brominated thiazoles?

- Methodological Answer :

- Variable Factors : Solvent purity (anhydrous vs. technical grade), reaction scale (micro vs. bulk), and bromine source (NBS vs. Br₂).

- Resolution : Replicate protocols with strict control of moisture and oxygen. Compare yields using HPLC purity assays .

Q. Are there alternative synthetic routes to avoid bromine-related hazards while maintaining regioselectivity?

- Methodological Answer :

- Electrophilic Bromination Alternatives : Use CuBr₂ as a milder brominating agent in acetonitrile (60°C, 8 h).

- Directed Ortho-Metalation : Employ LDA (Lithium Diisopropylamide) to selectively deprotonate C5 before bromination .

Q. Safety and Handling Guidelines

Q. What safety protocols are critical when handling brominated thiazoles?

- Methodological Answer :

Properties

Molecular Formula |

C8H11Br2NS |

|---|---|

Molecular Weight |

313.05 g/mol |

IUPAC Name |

2,5-dibromo-4-(2,2-dimethylpropyl)-1,3-thiazole |

InChI |

InChI=1S/C8H11Br2NS/c1-8(2,3)4-5-6(9)12-7(10)11-5/h4H2,1-3H3 |

InChI Key |

YYRPHUVJOJMLNY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)CC1=C(SC(=N1)Br)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.